7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine
Overview
Description
7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol, followed by refluxing at 80°C for 6 hours . Another method includes the reaction of 7-chloro-3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine with cesium carbonate and 1-(chloromethyl)-4-methoxybenzene in DMF at 25°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Cyclization Reactions: Cyclization reactions often require the presence of a catalyst and elevated temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as a dual inhibitor of c-Met and Pim-1 kinases, which are involved in cancer cell signaling pathways . The compound binds to the ATP-binding sites of these kinases, thereby inhibiting their activity and leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the chlorine atom at the 7th position.
Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazole-pyridine fusion but differ in the position and nature of substituents.
Uniqueness
7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-chloro-2H-triazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJXUVABAFXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423438 | |
Record name | 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34550-49-7 | |
Record name | 34550-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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